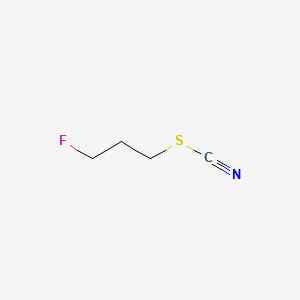
3-Fluoropropyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoropropyl thiocyanate is an organic compound that features a fluorine atom attached to a propyl chain, which is further bonded to a thiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Fluoropropyl thiocyanate can be synthesized through a two-step radiosynthesis process. Initially, 3-bromopropyl thiocyanate is reacted with potassium fluoride to produce this compound . The reaction typically occurs under mild conditions, with the use of solvents such as acetonitrile to facilitate the process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale chemical reactors to ensure efficient and high-yield synthesis. The process may involve continuous flow reactors to maintain consistent reaction conditions and optimize production rates.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoropropyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines, to form corresponding sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines are commonly used in substitution reactions with this compound.
Oxidizing Agents: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Chlorides: Produced via oxidation reactions.
Aplicaciones Científicas De Investigación
3-Fluoropropyl thiocyanate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-fluoropropyl thiocyanate involves its interaction with nucleophiles and oxidizing agents. The thiocyanate group can undergo nucleophilic substitution, leading to the formation of sulfonamides. Additionally, the compound can be oxidized to form sulfonyl derivatives, which may interact with biological targets such as enzymes and receptors .
Comparación Con Compuestos Similares
3-Bromopropyl Thiocyanate: A precursor in the synthesis of 3-fluoropropyl thiocyanate.
3-Chloropropyl Thiocyanate: Another halogenated thiocyanate with similar reactivity.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its brominated and chlorinated counterparts . This makes it particularly valuable in radiolabelling applications for PET imaging .
Propiedades
Número CAS |
408-00-4 |
|---|---|
Fórmula molecular |
C4H6FNS |
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
3-fluoropropyl thiocyanate |
InChI |
InChI=1S/C4H6FNS/c5-2-1-3-7-4-6/h1-3H2 |
Clave InChI |
BQNDVYLVJFLZRV-UHFFFAOYSA-N |
SMILES canónico |
C(CF)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


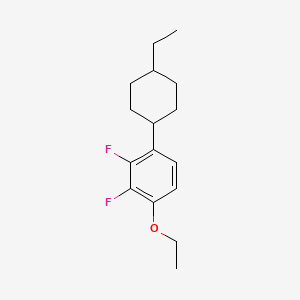
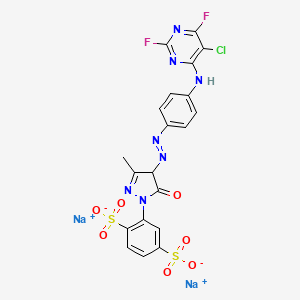
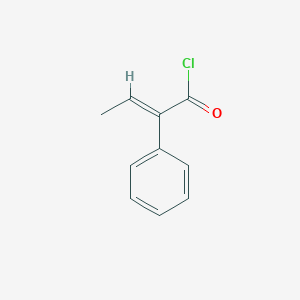

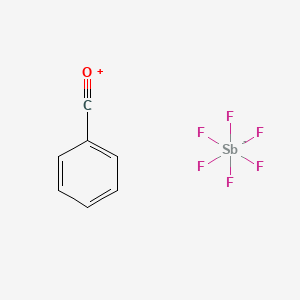
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)

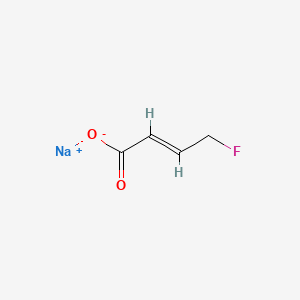
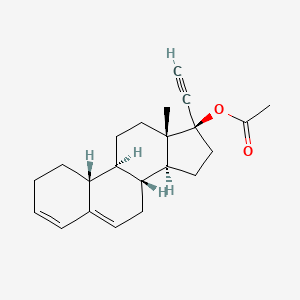

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)

